2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN5O2/c19-10-3-1-2-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-4-11(20)5-7-12/h1-8H,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVBHHMSXBSALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Fluorination: The fluorine atom is introduced to the other phenyl ring using a fluorinating agent such as Selectfluor.
Purine Ring Formation: The purine ring is constructed through a series of cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-6-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds (Table 1), followed by detailed discussions.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Halogen vs. Alkoxy Substituents : The target compound’s 3-bromophenyl group provides greater steric hindrance and electron-withdrawing effects compared to chlorine (in ) or methoxy groups (in ). Bromine’s larger atomic radius may influence binding interactions in biological targets, while alkoxy groups (e.g., methoxy in ) enhance solubility through polarity .
- Positional Isomerism : The 4-fluorophenyl group in the target compound and contrasts with the 2-fluorophenyl in , which may alter spatial orientation and receptor affinity.
Physicochemical Properties
- Lipophilicity : Bromine and fluorine in the target compound increase logP compared to methoxy- or hydroxy-substituted analogs (e.g., ). The dichlorophenyl analog has higher molecular weight but similar logP due to chlorine’s lower hydrophobicity than bromine.
- Solubility: Ethoxy () and methoxy () groups improve aqueous solubility relative to halogenated derivatives. The hydroxyphenylamino group in further enhances polarity through hydrogen bonding.
Biological Activity
2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 869068-86-0 and a molecular weight of approximately 428.2 g/mol, exhibits a complex structure that suggests various pharmacological applications, particularly in the realms of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a purine core substituted with bromophenyl and fluorophenyl groups, which are known to influence its interactions with biological targets. The presence of these substituents enhances the compound's ability to engage with specific receptors and enzymes in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁BrFN₅O₂ |
| Molecular Weight | 428.2 g/mol |
| CAS Number | 869068-86-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The bromophenyl group can occupy hydrophobic pockets in proteins, while the fluorophenyl group may facilitate hydrogen bonding with amino acid residues. These interactions can modulate enzyme activities or receptor functions, leading to significant pharmacological effects.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. Its structural similarity to known purine analogs allows it to act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms in cancer cells.
In a comparative study, compounds structurally related to this compound demonstrated significant inhibition of PARP1 and PARP2 activity, with Ki values in the nanomolar range . This suggests that the compound could effectively disrupt DNA repair processes in cancer cells, leading to increased sensitivity to chemotherapeutic agents.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor extends beyond PARP. Its structural characteristics enable it to interact with various other enzymes involved in metabolic pathways. For example, the presence of nitrogen atoms within the purine ring may facilitate coordination with metal ions in enzyme active sites, enhancing its inhibitory effects.
Case Studies
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives of this compound significantly reduce the proliferation of cancer cell lines, particularly those with BRCA mutations. The effectiveness was measured using EC50 values, indicating that lower concentrations lead to substantial reductions in cell viability .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics in vivo. This positions it as a promising candidate for further development as an oral therapeutic agent .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions on the purine core and aromatic rings.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS): Validates molecular weight (428.2 g/mol) and detects isotopic patterns from bromine/fluorine .
- X-ray Crystallography: Resolves bond angles and stereochemistry, though single-crystal growth may require optimized solvent systems .
How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme or receptor modulation?
Advanced Research Question
- Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate binding partners.
- Enzyme Inhibition Assays: Measure IC50 values against candidate enzymes (e.g., kinases) using fluorogenic substrates.
- Molecular Docking: Computational models (AutoDock, Schrödinger) predict binding poses based on the purine core’s interactions with ATP-binding pockets .
- Cellular Pathway Analysis: RNA-seq or proteomics post-treatment identifies downstream effects on signaling pathways .
How should discrepancies in biological activity data across studies be addressed?
Advanced Research Question
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time.
- Dose-Response Validation: Replicate experiments with multiple concentrations to confirm potency trends.
- Solubility Checks: Use DMSO stocks at <0.1% to avoid solvent toxicity.
- Orthogonal Assays: Correlate enzyme inhibition (in vitro) with cellular viability (MTT assay) to confirm target relevance .
What computational strategies can predict the compound’s interaction with novel biological targets?
Advanced Research Question
- Pharmacophore Modeling: Identifies essential functional groups (e.g., bromophenyl for hydrophobic interactions).
- Molecular Dynamics (MD) Simulations: Assess binding stability over time in physiological conditions.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Models electronic effects of fluorine and bromine substituents on binding affinity .
- Machine Learning: Train models on purine derivatives’ bioactivity data to prioritize untested targets .
How can researchers experimentally determine unknown physical properties like solubility and stability?
Basic Research Question
- Solubility Profiling: Test in buffers (pH 1–10) and solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy.
- Stability Studies: Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Thermogravimetric Analysis (TGA): Determines decomposition temperature.
- Dynamic Vapor Sorption (DVS): Measures hygroscopicity, critical for formulation studies .
What strategies mitigate challenges in synthesizing halogenated purine derivatives like this compound?
Advanced Research Question
- Halogen Compatibility: Avoid strong bases that may displace bromine/fluorine. Use Pd-catalyzed cross-coupling for regioselective substitutions.
- Byproduct Minimization: Employ scavenger resins (e.g., polymer-bound triphenylphosphine) during purification.
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield for thermally sensitive intermediates .
How does the substitution pattern (3-bromophenyl, 4-fluorophenyl) influence the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity (LogP): Bromine increases hydrophobicity, potentially enhancing membrane permeability. Fluorine improves metabolic stability by reducing CYP450 oxidation.
- Plasma Protein Binding: Surface plasmon resonance (SPR) assays quantify binding to albumin or α-1-acid glycoprotein.
- In Vitro ADME: Use Caco-2 cells for absorption studies and liver microsomes for metabolic stability profiling .
What experimental controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?
Basic Research Question
- Negative Controls: Untreated cells and vehicle-only (DMSO) groups.
- Positive Controls: Standard chemotherapeutics (e.g., doxorubicin) to validate assay sensitivity.
- Off-Target Checks: Include non-cancerous cell lines (e.g., HEK293) to assess selectivity.
- Replication: Triplicate wells and independent experiments to ensure reproducibility .
How can structure-activity relationship (SAR) studies guide further optimization of this compound?
Advanced Research Question
- Substituent Scanning: Synthesize analogs with varying halogen positions (e.g., 2-bromo vs. 4-bromo) to map steric/electronic effects.
- Bioisosteric Replacement: Replace the carboxamide with sulfonamide or urea groups to modulate solubility.
- Fragment-Based Design: Co-crystallize truncated purine fragments with target enzymes to identify minimal pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
